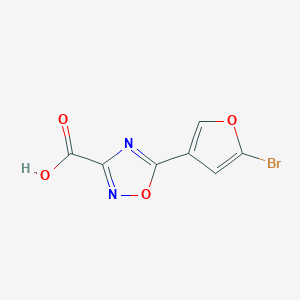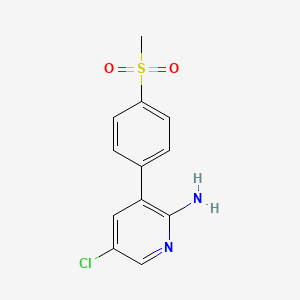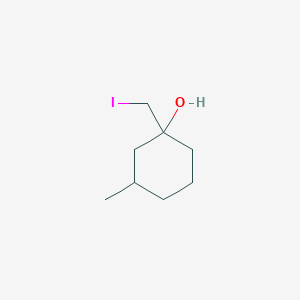
1-(Iodomethyl)-3-methylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Iodomethyl)-3-methylcyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with an iodomethyl group and a hydroxyl group
Vorbereitungsmethoden
The synthesis of 1-(Iodomethyl)-3-methylcyclohexan-1-ol can be achieved through several routes. One common method involves the alkylation of cyclohexanol derivatives with iodomethane under basic conditions. Another approach includes the reduction of 1-(iodomethyl)-3-methylcyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride . Industrial production methods often involve the use of catalytic processes to enhance yield and selectivity.
Analyse Chemischer Reaktionen
1-(Iodomethyl)-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like periodic acid and reducing agents like lithium aluminum hydride. Major products formed from these reactions include aldehydes, ketones, and substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Iodomethyl)-3-methylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Iodomethyl)-3-methylcyclohexan-1-ol involves its interaction with various molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
1-(Iodomethyl)-3-methylcyclohexan-1-ol can be compared with other similar compounds, such as:
1-(Bromomethyl)-3-methylcyclohexan-1-ol: Similar in structure but with a bromomethyl group instead of an iodomethyl group.
1-(Chloromethyl)-3-methylcyclohexan-1-ol: Contains a chloromethyl group, leading to different reactivity and applications.
1-(Iodomethyl)-cyclohexanol: Lacks the methyl group on the cyclohexane ring, resulting in different chemical properties.
Eigenschaften
Molekularformel |
C8H15IO |
|---|---|
Molekulargewicht |
254.11 g/mol |
IUPAC-Name |
1-(iodomethyl)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C8H15IO/c1-7-3-2-4-8(10,5-7)6-9/h7,10H,2-6H2,1H3 |
InChI-Schlüssel |
ZGARLCKRCMZLFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)(CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


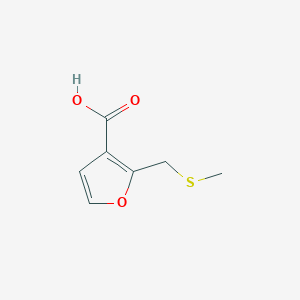


![4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13065598.png)
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)
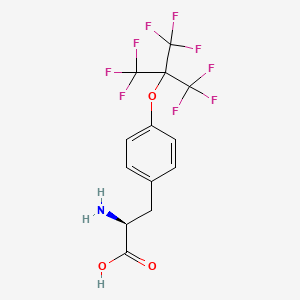




![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)

